molecular formula C2H8O6P2 B1329543 1,2-Ethylenediphosphonic acid CAS No. 6145-31-9

1,2-Ethylenediphosphonic acid

Cat. No.: B1329543
CAS No.: 6145-31-9
M. Wt: 190.03 g/mol
InChI Key: XYJLPCAKKYOLGU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that 1,2-Ethylenediphosphonic acid can form stable complexes with metal ions This property suggests that it may interact with metalloproteins or metal-dependent enzymes in biochemical reactions

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under various conditions have not been extensively studied. It is known to be relatively stable under normal conditions, but may decompose under high temperatures

Preparation Methods

1,2-Ethylenediphosphonic acid can be synthesized through the reaction of diethyl oxalate and triethyl phosphite . The reaction requires the presence of a base catalyst and controlled temperature and time conditions . The general reaction scheme is as follows:

Diethyl oxalate+Triethyl phosphite1,2-Ethylenediphosphonic acid\text{Diethyl oxalate} + \text{Triethyl phosphite} \rightarrow \text{this compound} Diethyl oxalate+Triethyl phosphite→1,2-Ethylenediphosphonic acid

In industrial production, the synthesis involves similar reactants and conditions but on a larger scale. The reaction is typically carried out in a reactor with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,2-Ethylenediphosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Ethylenediphosphonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2-Ethylenediphosphonic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific chelating abilities and stability under various conditions, making it particularly effective in preventing scale and corrosion .

Properties

IUPAC Name

2-phosphonoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJLPCAKKYOLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210391
Record name Phosphonic acid, 1,2-ethanediylbis-
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Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-31-9
Record name Ethylenediphosphonic acid
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Record name Phosphonic acid, 1,2-ethanediylbis-
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Record name 1,2-Ethylenediphosphonic acid
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Record name 1,2-Ethylenediphosphonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Ethylenediphosphonic acid interact with metal ions, and what are the structural implications?

A1: this compound exhibits a strong affinity for metal ions, leading to the formation of diverse metal-phosphonate structures. [, , , , ] This interaction primarily occurs through the phosphonate groups (PO3) of the molecule, which can act as ligands, coordinating to metal centers. The specific structural outcome depends on various factors including the metal ion's size and charge, the pH of the solution, and the presence of other ligands or counterions.

Q2: What is the role of this compound in the synthesis of iron oxides, and how does it influence the resulting morphology?

A2: this compound plays a significant role in directing the morphology of iron oxides during synthesis. [] When introduced during the forced hydrolysis of iron (III) solutions, its presence can lead to the formation of different iron oxide polymorphs.

Q3: Can you elaborate on the decomposition of this compound under hydrothermal conditions and its significance in material synthesis?

A3: Under specific hydrothermal conditions, particularly in the presence of molybdenum oxide (MoO42-) and oxidizing agents like hydrogen peroxide (H2O2), this compound can undergo decomposition. [] This process involves the cleavage of the P-C bond, releasing orthophosphate ions (PO43-) into the reaction mixture.

Q4: Are there any studies on the potential applications of materials synthesized using this compound?

A4: Yes, research suggests potential applications for materials derived from this compound. For example, the polyoxometalate cluster (POMPhos) synthesized via the decomposition of this compound exhibits moderate proton conductivity. [] This property makes it a potential candidate for applications in fuel cells and electrochemical devices.

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